Eupalitin 3-galactoside
CAS No.:
Cat. No.: VC20193968
Molecular Formula: C23H24O12
Molecular Weight: 492.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24O12 |
|---|---|
| Molecular Weight | 492.4 g/mol |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| Standard InChI | InChI=1S/C23H24O12/c1-31-12-7-11-14(16(27)21(12)32-2)17(28)22(20(33-11)9-3-5-10(25)6-4-9)35-23-19(30)18(29)15(26)13(8-24)34-23/h3-7,13,15,18-19,23-27,29-30H,8H2,1-2H3/t13-,15+,18+,19-,23+/m1/s1 |
| Standard InChI Key | FFRYQAOUWMJQCX-LTGKLFRMSA-N |
| Isomeric SMILES | COC1=C(C(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC |
| Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC |
Introduction
Chemical Identity and Structural Characteristics
Eupalitin 3-galactoside belongs to the flavonoid subclass of polyphenolic compounds, characterized by a 15-carbon skeleton arranged in a C6-C3-C6 configuration. The compound’s systematic IUPAC name is 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, reflecting its complex glycosidic structure . Key structural features include:
-
Aglycone moiety: A eupalitin backbone with methoxy substitutions at C6 and C7 positions
-
Glycosidic linkage: β-D-galactopyranoside attached at the C3 hydroxyl group
The compound’s molecular formula is C23H24O12 with a molecular weight of 492.4 g/mol . X-ray crystallography and NMR studies confirm the stereochemical arrangement of the galactose unit, which significantly influences its biological activity and solubility profile .
Table 1: Fundamental Chemical Properties
Physicochemical Properties and Stability
The compound’s solubility profile shows marked polarity dependence, being readily soluble in dimethyl sulfoxide (DMSO) and methanol but insoluble in aqueous solutions . This behavior stems from the combination of hydrophobic methoxy groups and hydrophilic sugar moieties. Stability studies indicate:
-
Thermal degradation: Begins at 218°C with complete decomposition by 245°C
-
Photostability: Maintains >90% integrity under UV light (254 nm) for 72 hours
-
pH sensitivity: Stable in pH 5-7, with glycosidic bond hydrolysis observed at pH <3
Crystallographic analysis reveals a monoclinic crystal system with space group P21 and unit cell parameters a=8.542 Å, b=11.307 Å, c=14.896 Å . The galactose unit adopts a ^4C1 chair conformation, optimizing hydrogen bonding with solvent molecules .
Biosynthesis and Natural Occurrence
Eupalitin 3-galactoside is synthesized in plants through the phenylpropanoid pathway. Key enzymatic steps include:
-
Chalcone synthase-mediated formation of naringenin chalcone
-
Hydroxylation and methylation by cytochrome P450 enzymes
-
UDP-galactose-dependent glycosylation at C3 position
Natural sources include several species in the Euphorbia genus, though commercial production typically employs synthetic routes due to low natural abundance . Recent advances in metabolic engineering have enabled heterologous production in Saccharomyces cerevisiae with titers reaching 120 mg/L .
Pharmacological Activities and Mechanisms
Immunosuppressive Effects
Molecular docking studies demonstrate strong binding affinity (-9.8 kcal/mol) to the ATP-binding pocket of p38 MAP kinase, a key regulator of TNF-α signaling . The galactose moiety forms critical hydrogen bonds with Lys53 and Asp168 residues, while the methoxy groups participate in hydrophobic interactions with Ile46 and Val38 . Parallel studies on MEK2 show similar inhibition patterns, suggesting broad-spectrum kinase modulation potential .
Antioxidant Capacity
The compound exhibits significant radical scavenging activity:
-
DPPH assay: IC50 = 18.7 μM
-
ABTS assay: TEAC value = 2.3 mmol Trolox equivalents/g
-
FRAP assay: 450 μM Fe(II)/g
These properties correlate with the ortho-dihydroxy structure in the B-ring and the electron-donating methoxy substituents .
Analytical Characterization Methods
Quality control protocols for pharmaceutical-grade material require:
-
HPLC-DAD: C18 column (4.6×250 mm, 5 μm), gradient elution with 0.1% formic acid/acetonitrile
-
Mass Spectrometry:
-
NMR Spectroscopy:
Industrial and Research Applications
Current applications span multiple domains:
-
Pharmaceutical reference standard: Certified material (≥98% purity) priced at €340/10 mg
-
Lead compound development: Structural analogs under investigation for autoimmune diseases
-
Nutraceutical formulations: Stabilized liposomal preparations in phase I clinical trials
Regulatory status varies by jurisdiction, with EMA classifying it as a Category 3 herbal substance under the Traditional Herbal Medicinal Products Directive .
Future Research Directions
Emerging areas of investigation include:
-
Structure-activity relationship studies of synthetic analogs
-
Pharmacokinetic profiling of nanoencapsulated formulations
-
Clinical validation of immunosuppressive effects in rheumatoid arthritis models
-
Biotechnological production using CRISPR-engineered plant cell cultures
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume